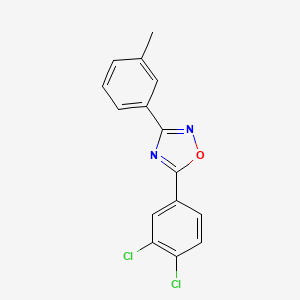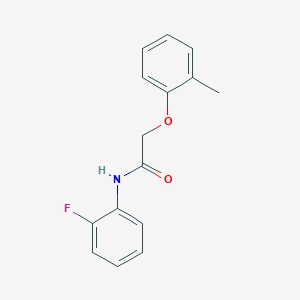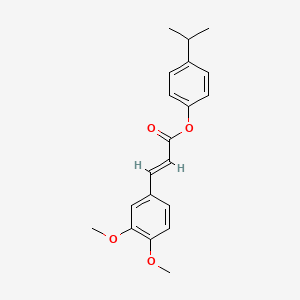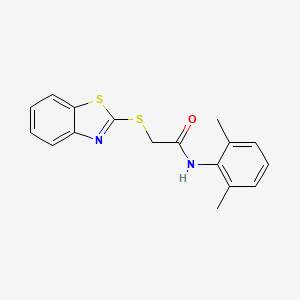![molecular formula C22H30N6O2 B5601427 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.24302422 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Antiviral Applications : Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antiviral activities. For instance, novel pyrimidine derivatives have shown moderate to good activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Properties : Some derivatives have been identified with significant anti-inflammatory and analgesic activities. These findings support their potential use in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Cancer Research : Certain pyrimidine derivatives exhibit cytotoxic activities against various cancer cell lines, indicating their potential as leads in the development of anticancer drugs. The synthesis and characterization of these compounds, alongside their in vitro cytotoxicity evaluations, contribute to the growing body of research aimed at discovering novel anticancer agents (Hassan et al., 2014).
Chemical Synthesis and Characterization
Novel Synthetic Routes : The synthesis of structurally related compounds often involves novel synthetic routes or methodologies, contributing to the advancement of chemical synthesis techniques. For example, the development of new 1,2,4-triazole derivatives from specific reactions highlights innovative approaches to creating molecules with potential biological activities (Bektaş et al., 2010).
Structural Analysis : Detailed structural analysis, including crystallography and spectroscopy, is crucial for understanding the properties and potential applications of new compounds. Such studies provide insights into the molecular frameworks of these compounds and their interactions with biological targets (Anthal et al., 2018).
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-17-23-20(26-10-8-25(2)9-11-26)16-21(24-17)27-12-14-28(15-13-27)22(29)18-6-4-5-7-19(18)30-3/h4-7,16H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAIDDKASWBOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)

![2-[(4-Chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B5601367.png)
![3-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5601370.png)
![[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone](/img/structure/B5601375.png)


![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)


![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
